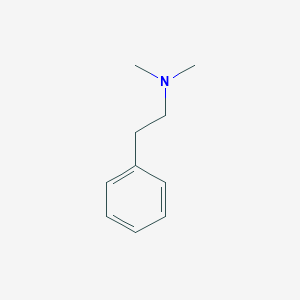

N,N-Dimethylphenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOFSCODFRHERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10275-21-5 (hydrochloride) | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40150114 | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sweet fishy aroma | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.904 | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1126-71-2 | |

| Record name | Dimethylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-2-PHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C10U12C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of N,N-Dimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid of significant interest in pharmacological and neuroscience research.[1][2] It serves as a crucial reference standard for studying trace amine-associated receptors (TAARs), particularly TAAR1, which modulates monoaminergic systems.[1] This guide provides an in-depth technical overview of a reliable and high-yield method for synthesizing this compound from its primary amine precursor, phenethylamine. The primary focus is the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines.[3][4]

Synthesis Pathway Overview

The conversion of phenethylamine to this compound is a reductive amination process. While several synthetic routes exist, including alkylation with methyl halides or reductive amination of phenylacetaldehyde, the Eschweiler-Clarke reaction remains a preferred laboratory method.[5] It offers the distinct advantage of avoiding the formation of quaternary ammonium (B1175870) salts, which can occur with other alkylating agents, thus simplifying purification.[3][6]

The overall reaction is as follows:

C₆H₅CH₂CH₂NH₂ + 2 CH₂O + 2 HCOOH → C₆H₅CH₂CH₂N(CH₃)₂ + 2 CO₂ + 2 H₂O

This one-pot reaction uses an excess of formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent.[4][7]

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a two-stage methylation process. The mechanism is outlined below:

-

First Methylation:

-

Iminium Ion Formation: The primary amine (phenethylamine) performs a nucleophilic attack on formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form a Schiff base, which is protonated to an electrophilic iminium ion.[4][6]

-

Hydride Reduction: Formic acid serves as a hydride donor. The formate (B1220265) ion transfers a hydride to the iminium ion, reducing it to the secondary amine, N-methylphenethylamine. This step is irreversible due to the concurrent release of carbon dioxide gas.[3][8]

-

-

Second Methylation:

-

Tertiary Amine Formation: The resulting N-methylphenethylamine, being a secondary amine, undergoes the same reaction sequence again.[7] It reacts with a second molecule of formaldehyde to form a new iminium ion.

-

Final Reduction: A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, this compound.[6] The reaction ceases at the tertiary amine stage because the product lacks a proton on the nitrogen, making the formation of another iminium ion impossible.[3]

-

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis, based on the established protocol from Organic Syntheses.[5]

Table 1: Reagent Specifications

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Amount Used | Role |

|---|---|---|---|---|---|

| β-Phenylethylamine | C₈H₁₁N | 121.18 | 0.2 | 24.2 g | Substrate |

| Formic Acid (90%) | HCOOH | 46.03 | ~1.0 | 51.2 g | Reducing Agent / Solvent |

| Formaldehyde (37% aq.) | CH₂O | 30.03 | ~0.6 | 45 mL | Methylating Agent |

| Hydrochloric Acid (4 N) | HCl | 36.46 | - | 100 mL | Workup (Acidification) |

| Sodium Hydroxide (B78521) (18 N) | NaOH | 40.00 | - | 50 mL | Workup (Basification) |

| Benzene (B151609) | C₆H₆ | 78.11 | - | 2 x 30 mL | Extraction Solvent |

| Potassium Carbonate | K₂CO₃ | 138.21 | - | 10 g | Drying Agent |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Reaction Temperature | 95–100 °C |

| Reaction Time | 8 hours |

| Product Boiling Point | 97–98 °C @ 22 mmHg |

| Theoretical Yield | 29.85 g |

| Actual Yield | 22.0–24.7 g |

| Percent Yield | 74–83% |

Experimental Protocol

This protocol is adapted from the peer-reviewed procedure published in Organic Syntheses, Coll. Vol. 3, p. 723 (1955).[5][9]

5.1 Materials and Equipment

-

500 mL round-bottomed flask

-

Reflux condenser

-

Oil bath with heating and stirring capabilities

-

Separatory funnel

-

Apparatus for distillation under reduced pressure (e.g., Claisen flask)

-

Standard laboratory glassware

5.2 Procedure

-

Initial Reaction Setup: In a 500 mL round-bottomed flask, add 51.2 g (1.0 mole) of 90% formic acid. Cool the flask in running water.[5]

-

Addition of Amine: Slowly add 24.2 g (0.2 mole) of β-phenylethylamine to the cooled formic acid.[5]

-

Addition of Formaldehyde: To the resulting clear solution, add 45 mL (0.6 mole) of 37% formaldehyde solution and a boiling stone.[5]

-

Heating and Reflux: Attach a reflux condenser and place the flask in an oil bath preheated to 90–100 °C. A vigorous evolution of carbon dioxide will commence within 2-3 minutes.[9]

-

Reaction Control: Once gas evolution begins, remove the flask from the heat until the reaction subsides (approximately 15–20 minutes). Then, return the flask to the oil bath and maintain the temperature at 95–100 °C for 8 hours.[5]

-

Workup - Acidification: After 8 hours, cool the solution. Add 100 mL of 4 N hydrochloric acid and evaporate the solution to dryness using a rotary evaporator or water bath under reduced pressure.[9]

-

Workup - Basification and Extraction: Dissolve the resulting pale yellow residue in 60–75 mL of water. Liberate the free base by adding 50 mL of 18 N sodium hydroxide solution. The organic product will form an upper layer.[5]

-

Separation: Transfer the mixture to a separatory funnel and separate the upper organic phase. Extract the lower aqueous phase with two 30 mL portions of benzene.[5]

-

Drying: Combine the initial organic layer with the benzene extracts and dry the solution over 10 g of anhydrous granular potassium carbonate.[5]

-

Purification: Filter the dried solution into a 125 mL Claisen flask. First, distill off the benzene under slightly reduced pressure. Then, lower the pressure further and collect the product, this compound, which distills at 97–98 °C / 22 mmHg. The final product is a colorless liquid.[5][9]

Conclusion

The Eschweiler-Clarke reaction provides a robust and high-yield pathway for the synthesis of this compound from phenethylamine. The procedure detailed herein, validated by its inclusion in Organic Syntheses, is straightforward, avoids the formation of quaternary byproducts, and results in a high-purity product after a standard workup and vacuum distillation. This makes it an ideal method for laboratory-scale production for research and development purposes.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. orgsyn.org [orgsyn.org]

N,N-Dimethylphenethylamine chemical properties and structure

An In-depth Technical Guide to N,N-Dimethylphenethylamine: Chemical Properties and Structure

Introduction

This compound (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid with the molecular formula C₁₀H₁₅N.[1] Structurally, it is a phenethylamine with two methyl groups attached to the nitrogen atom.[2] This compound is found in trace amounts in various plants and marine organisms.[1] In research and development, N,N-DMPEA is of significant interest for its role as a reference standard in the study of trace amine-associated receptor (TAAR) systems, particularly TAAR1.[2] It is also utilized in the synthesis of other organic compounds and has been investigated for its potential neuromodulatory effects.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and biological signaling pathways.

Chemical Properties and Structure

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | N,N-dimethyl-2-phenylethanamine[4] |

| Synonyms | N,N-Dimethyl-2-phenylethylamine, N,N-DMPEA, Dimethylphenethylamine[4] |

| Molecular Formula | C₁₀H₁₅N[5] |

| Molecular Weight | 149.23 g/mol [5][6] |

| CAS Number | 1126-71-2[5] |

| Appearance | Colorless to yellow liquid with a sweet, fishy aroma[4] |

| Boiling Point | 207-212 °C[7] |

| Density | 0.89 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.502[7] |

| Solubility | Soluble in water and ethanol[4] |

| InChI Key | TXOFSCODFRHERQ-UHFFFAOYSA-N[6][8] |

| SMILES | CN(C)CCc1ccccc1[6][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-Phenylethyl bromide with dimethylamine (B145610) hydrochloride.[8] Another reported method is the reaction of phenethylamine with formaldehyde (B43269) and formic acid.[3][5]

Protocol: Synthesis from 2-Phenylethyl bromide and Dimethylamine Hydrochloride [8]

-

Reaction Setup: In a suitable reaction vessel, combine 2-Phenylethyl bromide (0.01 mol) and dimethylamine hydrochloride (0.02 mol).

-

Stirring: Stir the mixture at room temperature for 24 hours.

-

Reflux: Add potassium carbonate (0.06 mol) in methanol (B129727) and reflux the mixture for 1 hour.

-

Filtration: After cooling, filter the insoluble materials from the solution.

-

Evaporation and Distillation: Evaporate the solvent from the filtrate and distill the residue to obtain N,N-dimethyl-2-phenylethylamine.

-

Salt Formation (Optional): To form the hydrochloride salt, dissolve the product in a suitable solvent and treat with hydrochloric acid. The resulting this compound hydrochloride can be recrystallized from ethanol. The melting point of the hydrochloride salt is 163-164°C.

-

Structure Confirmation: The structure of the synthesized compound should be confirmed using analytical techniques such as proton NMR, chemical ionization mass spectrometry, and elemental analysis.

Analytical Methodology

The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.[2] These methods provide high sensitivity and selectivity.

Protocol: General Analytical Workflow using UHPLC-MS/MS

-

Sample Preparation:

-

For dietary supplements, extract the sample with a suitable organic solvent, followed by centrifugation and filtration to remove solid debris.

-

For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.

-

-

Chromatographic Separation:

-

Utilize a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (for better ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole (QQQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize the precursor ion and product ions for N,N-DMPEA.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of N,N-DMPEA.

-

Quantify the analyte in the samples by comparing its peak area to the calibration curve.

-

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Analytical Workflow for this compound

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. This compound | 1126-71-2 [chemicalbook.com]

- 4. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1126-71-2 [m.chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound 98 1126-71-2 [sigmaaldrich.com]

- 8. Synthesis routes of this compound [benchchem.com]

N,N-Dimethylphenethylamine: An In-depth Technical Guide on a Trace Amine in the Human Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) and an endogenous trace amine found in the mammalian nervous system. Structurally related to classic monoamine neurotransmitters, N,N-DMPEA is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic systems.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of N,N-DMPEA's role as a trace amine in the human brain. It details its biosynthesis, metabolism, and interaction with TAAR1, including its signaling pathways and downstream effects. This document also includes detailed experimental protocols for the study of N,N-DMPEA and summarizes the available quantitative pharmacological data.

Introduction

Trace amines are a class of endogenous compounds that are structurally and metabolically related to classical monoamine neurotransmitters but are present in much lower concentrations in the mammalian brain.[4][5] Despite their low abundance, they play significant roles as neuromodulators, primarily through their interaction with Trace Amine-Associated Receptors (TAARs).[4][5] this compound (N,N-DMPEA) is a member of this family, and its primary pharmacological action is mediated through the activation of TAAR1.[1][2][3] Understanding the neurobiology of N,N-DMPEA is of growing interest due to the therapeutic potential of targeting the TAAR1 system for a variety of neuropsychiatric disorders.

Biosynthesis and Metabolism

Putative Biosynthesis of this compound

While the precise biosynthetic pathway of N,N-DMPEA in the human brain has not been definitively elucidated, it is hypothesized to be synthesized from the precursor phenethylamine (PEA). Phenethylamine itself is produced from the amino acid L-phenylalanine via decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC).[6] The subsequent N-methylation of phenethylamine to N-methylphenethylamine and then to N,N-DMPEA is likely catalyzed by a methyltransferase enzyme.

One candidate enzyme is Indolethylamine-N-methyltransferase (INMT), which is known to methylate various indoleamines and has been shown to have a broad substrate specificity that includes phenylethylamines, albeit with lower affinity compared to its primary substrates.[7] Another potential enzyme is Phenylethanolamine N-methyltransferase (PNMT), which is primarily known for converting norepinephrine (B1679862) to epinephrine (B1671497) but has also been shown to N-methylate phenethylamine.[8][9] Human brain preparations have been shown to N-methylate phenylethylamine.[10][11]

Metabolism

The primary route of metabolism for N,N-DMPEA is through oxidative deamination catalyzed by Monoamine Oxidase (MAO), with a particular selectivity for the MAO-B isoform.[8] N,N-DMPEA acts as a substrate for MAO-B rather than an inhibitor.[2][8] The metabolism of N,N-DMPEA is a critical factor in its low endogenous concentrations and rapid turnover in the brain.

Quantitative Data

A significant challenge in the study of trace amines is their quantification in biological tissues due to their very low concentrations and rapid metabolism.[4][5] To date, there is no publicly available data quantifying the endogenous concentrations of N,N-DMPEA in the human brain. However, in vitro pharmacological data for its interaction with TAAR1 has been determined.

| Parameter | Species | Value | Reference |

| EC50 for TAAR1 Activation | Human | 21 µM |

Pharmacology at TAAR1

N,N-DMPEA is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] TAAR1 is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10]

TAAR1 Signaling Pathways

Activation of TAAR1 by N,N-DMPEA initiates a cascade of intracellular signaling events. The canonical pathway involves the Gαs-mediated production of cAMP, which in turn activates Protein Kinase A (PKA).[10] PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][10]

In addition to the canonical Gαs pathway, there is evidence for G protein-independent signaling through β-arrestin 2.[1][4] This pathway can lead to the activation of the extracellular signal-regulated kinase (ERK) and Akt/GSK3β signaling cascades.[1][4][12] The activation of these pathways can influence a wide range of cellular processes, including gene expression, neuronal excitability, and synaptic plasticity.

References

- 1. Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psypost.org [psypost.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Trace amine - Wikipedia [en.wikipedia.org]

- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Phenylethylamine Metabolism by Postmortem Human Brain and Liver Preparations | Semantic Scholar [semanticscholar.org]

- 12. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of N,N-Dimethylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) and an alkaloid that has been identified in various plant species.[1] Structurally, it is a positional isomer of methamphetamine.[1] While it is used as a flavoring agent in the food industry, there is growing interest within the scientific community regarding its pharmacological activities, particularly its interactions with key neurochemical pathways.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of N,N-DMPEA, focusing on its receptor interactions, enzymatic metabolism, and pharmacokinetic properties. The information is presented to support further research and drug development efforts centered on this compound.

Pharmacodynamics: Receptor and Transporter Interactions

The primary pharmacological actions of N,N-DMPEA are mediated through its interactions with specific G protein-coupled receptors and its role as a substrate for monoamine oxidase.

Trace Amine-Associated Receptor 1 (TAAR1)

N,N-DMPEA is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[2] This receptor is a key modulator of monoaminergic systems, influencing the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[2] The activation of TAAR1 by N,N-DMPEA is a critical aspect of its neurochemical profile.[2]

dot

Caption: TAAR1 signaling cascade upon activation by N,N-DMPEA.

Activation of TAAR1 by an agonist like N,N-DMPEA typically leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[3][4] This elevation in cAMP can then activate protein kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[3][4][5] This signaling cascade can influence gene expression and cellular function.[3]

Serotonin Receptors

There is evidence to suggest that N,N-DMPEA acts as a ligand at the 5-HT1A receptor in rats.[1] However, in vitro binding studies have indicated a low affinity, with an inhibition constant (Ki) greater than 3000 nM.[5] Generally, N,N-dimethylation of phenethylamines tends to decrease their affinity for serotonin receptors.[6]

Adrenergic and Dopaminergic Receptors

Recent in vitro studies have investigated the activity of N,N-DMPEA at human adrenergic receptors. The available data from these functional assays are presented in the table below. Specific binding affinity data (Ki values) for N,N-DMPEA at a broad range of adrenergic and dopaminergic receptor subtypes are not currently available in the published literature.

Monoamine Transporters

The interaction of N,N-DMPEA with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is an area of active investigation. While it is structurally related to compounds known to interact with these transporters, specific IC50 values for N,N-DMPEA are not yet well-documented in the literature.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of N,N-DMPEA.

Table 1: Functional Activity of N,N-DMPEA at Human TAAR1 and Adrenergic Receptors

| Receptor | Assay Type | Parameter | Value | Reference |

| Human TAAR1 | cAMP Assay | EC50 | 21 µM | [7] |

| Emax | 64% | [7] | ||

| Human Adrenergic α1A | Ca2+ Flux | EC50 | >300 µM | [7] |

| Human Adrenergic α1B | Ca2+ Flux | EC50 | >300 µM | [7] |

| Human Adrenergic α1D | Ca2+ Flux | EC50 | >300 µM | [7] |

| Human Adrenergic α2A | Ca2+ Flux | EC50 | >300 µM | [7] |

| Human Adrenergic β1 | cAMP Assay | EC50 | >300 µM | [8] |

| Human Adrenergic β2 | cAMP Assay | EC50 | >300 µM | [8] |

Table 2: Receptor Binding Affinity of N,N-DMPEA

| Receptor | Species | Parameter | Value | Reference |

| 5-HT1A | Rat | Ki | >3000 nM | [5] |

Metabolism

N,N-DMPEA is a selective substrate for Monoamine Oxidase-B (MAO-B), an enzyme primarily responsible for the oxidative deamination of monoamines.[9] In vitro studies using mouse brain mitochondria have shown that the deamination of N,N-DMPEA is more sensitive to inhibition by the specific MAO-B inhibitor l-deprenyl compared to the MAO-A inhibitor clorgyline.[9] The metabolism of N,N-DMPEA by MAO-B results in the formation of the corresponding aldehyde, which is further metabolized.

dot

Caption: Metabolic pathway of N,N-DMPEA via MAO-B.

Table 3: Enzymatic Parameters for N,N-DMPEA

| Enzyme | Parameter | Value | Reference |

| MAO-B | Km | Not Reported | |

| Vmax | Not Reported |

Pharmacokinetics

Pharmacokinetic studies of N,N-DMPEA have been conducted in animal models and humans, primarily utilizing a Carbon-11 labeled version of the compound ([11C]DMPEA) for positron emission tomography (PET) imaging.[10]

Absorption and Distribution: Following intravenous injection in mice, [11C]DMPEA demonstrates rapid and high uptake into the brain, with peak concentrations reached within one minute.[10] In humans, PET studies show an initial rapid uptake of radioactivity in the brain, followed by a gradual increase over 60 minutes, with high accumulation in the basal ganglia and thalamus.[10] This indicates that N,N-DMPEA can cross the blood-brain barrier.

Metabolism and Elimination: The primary route of metabolism is through MAO-B. The rate of metabolism in the brain has been utilized as a method for in vivo measurement of MAO-B activity.[10]

Table 4: Pharmacokinetic Parameters of N,N-DMPEA

| Species | Route of Administration | Tmax (brain) | Key Findings | Reference |

| Mouse | Intravenous | ~1 min | Rapid and high brain uptake | [10] |

| Human | Intravenous | Gradual increase over 60 min | High accumulation in basal ganglia and thalamus | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of N,N-DMPEA.

In Vitro MAO-B Substrate Assay (Fluorometric Method)

Objective: To determine if N,N-DMPEA is a substrate for MAO-B and to quantify its kinetic parameters (Km and Vmax).

Materials:

-

Recombinant human MAO-B enzyme

-

This compound

-

MAO-B substrate (e.g., benzylamine (B48309) as a control)

-

Amplex® Red reagent (or similar fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N,N-DMPEA in a suitable solvent (e.g., DMSO) and create serial dilutions in MAO assay buffer to achieve a range of final concentrations.

-

Prepare a working solution of recombinant human MAO-B in assay buffer.

-

Prepare a detection reagent mixture containing Amplex® Red and HRP in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the MAO-B enzyme solution.

-

Initiate the reaction by adding the various concentrations of N,N-DMPEA or control substrate.

-

Immediately add the detection reagent mixture.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each substrate concentration.

-

Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

TAAR1 Functional Assay (cAMP Assay)

Objective: To determine the functional activity (EC50 and Emax) of N,N-DMPEA at the TAAR1 receptor.

Materials:

-

HEK293 cells stably expressing human TAAR1

-

Cell culture medium and reagents

-

This compound

-

A known TAAR1 agonist (e.g., β-phenethylamine) as a positive control

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

96-well cell culture plates

-

Luminometer or appropriate plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-hTAAR1 cells under standard conditions.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of N,N-DMPEA and the positive control in assay buffer.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP concentration against the log of the N,N-DMPEA concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.

-

In Vitro Blood-Brain Barrier Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of N,N-DMPEA across an artificial blood-brain barrier.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Brain lipid extract

-

Dodecane or other suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Known high and low permeability control compounds

-

96-well UV-transparent plates

-

UV/Vis plate reader or LC-MS/MS system

Procedure:

-

Membrane Preparation:

-

Coat the filter membrane of the donor plate with the brain lipid solution.

-

-

Compound Preparation:

-

Prepare solutions of N,N-DMPEA and control compounds in PBS.

-

-

Assay Assembly:

-

Fill the acceptor plate wells with PBS.

-

Add the compound solutions to the donor plate wells.

-

Place the donor plate on top of the acceptor plate.

-

-

Incubation:

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Sample Analysis:

-

After incubation, determine the concentration of N,N-DMPEA in both the donor and acceptor wells using a suitable analytical method (e.g., UV spectroscopy or LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

-

Logical Workflow for Pharmacological Characterization

dot

Caption: A logical workflow for the pharmacological characterization of N,N-DMPEA.

Conclusion

This compound exhibits a distinct pharmacological profile characterized by its agonist activity at TAAR1 and its role as a selective substrate for MAO-B. Its ability to cross the blood-brain barrier suggests potential for central nervous system effects. However, a comprehensive understanding of its interaction with a broader range of CNS receptors and transporters requires further investigation. The methodologies and data presented in this guide provide a framework for future research aimed at fully elucidating the therapeutic and toxicological potential of N,N-DMPEA and its derivatives. The lack of extensive quantitative data highlights critical gaps in the current knowledge and underscores the need for continued research in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Radioactive N,N-dimethylphenylethylamine: a selective radiotracer for in vivo measurement of monoamine oxidase-B activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of [11C]N,N-dimethylphenylethylamine in mice and humans: potential for measurement of brain MAO-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylphenethylamine (N,N-DMPEA) at Trace Amine-Associated Receptor 1 (TAAR1): A Technical Overview of its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of action of N,N-Dimethylphenethylamine (N,N-DMPEA) on the Trace Amine-Associated Receptor 1 (TAAR1). N,N-DMPEA is a phenethylamine (B48288) analogue that has been identified as an agonist at TAAR1, a G protein-coupled receptor (GPCR) implicated in a wide range of neurological and psychiatric disorders.[1][2][3] Understanding the interaction of compounds like N,N-DMPEA with TAAR1 is crucial for the development of novel therapeutics targeting the monoaminergic systems.

This compound: A TAAR1 Agonist

This compound is a substituted phenethylamine that has been shown to activate TAAR1.[1][2] As a TAAR1 agonist, N,N-DMPEA mimics the action of endogenous trace amines, such as β-phenylethylamine, leading to the initiation of downstream intracellular signaling cascades.[4][5] The primary mechanism of TAAR1 activation involves the coupling to the Gαs subunit of the heterotrimeric G protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7]

Quantitative Pharmacological Profile

The potency and efficacy of N,N-DMPEA at human TAAR1 have been quantified in vitro. These parameters are essential for characterizing the compound's activity and for comparative analysis with other TAAR1 ligands. The available data from a functional assay measuring cAMP accumulation are summarized below.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | human TAAR1 | cAMP Accumulation | EC50 | 21 µM | [2] |

| Emax | 64% | [2] |

EC50 (Half-maximal effective concentration): The concentration of N,N-DMPEA that elicits 50% of its maximal response. Emax (Maximum effect): The maximum response produced by N,N-DMPEA, expressed as a percentage of the response to the endogenous full agonist phenethylamine.[2]

Signaling Pathways of TAAR1 Activation

Activation of TAAR1 by an agonist such as N,N-DMPEA initiates a cascade of intracellular events. While the canonical pathway involves Gαs-mediated cAMP production, TAAR1 signaling is multifaceted and can engage other pathways that contribute to its overall physiological effects.[6][8][9]

Canonical Gαs/cAMP Pathway

The primary and most well-characterized signaling pathway for TAAR1 is its coupling to the stimulatory G protein, Gαs.[4][6][7] Upon agonist binding, TAAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7][9]

Canonical Gαs/cAMP signaling pathway activated by N,N-DMPEA at TAAR1.

Non-Canonical Signaling Pathways

Beyond the Gαs pathway, TAAR1 can also signal through other mechanisms, leading to a diverse range of cellular responses. These non-canonical pathways can be cell-type specific and may be influenced by the presence of interacting proteins, such as the dopamine (B1211576) D2 receptor.[7][10]

-

β-Arrestin 2: TAAR1 can recruit β-arrestin 2, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[8][10]

-

ERK Signaling: Activation of TAAR1 has been shown to induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][8] The ERK pathway is a key regulator of cell proliferation, differentiation, and survival.

-

AKT/GSK3β Pathway: In the context of TAAR1-D2 receptor heterodimers, TAAR1 activation can modulate the AKT/GSK3β signaling pathway, which is implicated in mood disorders and schizophrenia.[9][10]

-

Gα13/RhoA Pathway: Some studies have shown that intracellular TAAR1 can couple to Gα13, leading to the activation of the small GTPase RhoA, which is involved in regulating the trafficking of monoamine transporters.[11][12]

Overview of non-canonical signaling pathways associated with TAAR1.

Experimental Protocols: cAMP Accumulation Assay

Functional characterization of N,N-DMPEA's agonistic activity at TAAR1 is commonly performed using a cAMP accumulation assay. This assay directly measures the functional consequence of Gαs activation.

Methodology

-

Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.

-

Cells are transiently or stably transfected with a plasmid encoding human TAAR1.[13]

-

-

Assay Procedure:

-

Transfected cells are seeded into 96- or 384-well plates and allowed to adhere.

-

The growth medium is removed, and cells are washed with an assay buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.

-

N,N-DMPEA is added to the wells in a range of concentrations. A known TAAR1 agonist (e.g., phenethylamine) is used as a positive control.

-

The plate is incubated at room temperature or 37°C for a specified period to allow for cAMP production.

-

-

Detection and Data Analysis:

-

Following incubation, cell lysis buffer is added.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a BRET (Bioluminescence Resonance Energy Transfer)-based biosensor.[7][13]

-

The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations.

-

A concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the N,N-DMPEA concentration.

-

The EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

-

Workflow for a typical cAMP accumulation assay to assess N,N-DMPEA activity.

Conclusion

This compound acts as an agonist at the human TAAR1 receptor, primarily initiating the Gαs/cAMP signaling cascade. Its pharmacological profile, characterized by its potency and efficacy, provides a basis for its potential modulatory effects on monoaminergic systems. The complex and pleiotropic nature of TAAR1 signaling, involving multiple downstream pathways, underscores the importance of comprehensive in vitro and in vivo characterization of novel TAAR1 ligands. Further research is warranted to fully elucidate the therapeutic potential of N,N-DMPEA and similar compounds in the context of neuropsychiatric and metabolic disorders where TAAR1 is a promising therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of N,N-Dimethylphenethylamine: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) and a structural isomer of methamphetamine, found both as a naturally occurring alkaloid in certain plant species and as a synthetic compound.[1] Its presence in dietary and pre-workout supplements, often touted for stimulant effects, has brought its pharmacological and toxicological profiles under scrutiny.[1][2] This technical guide provides a comprehensive analysis of the current scientific understanding of N,N-DMPEA, contrasting its molecular interactions in controlled laboratory settings (in vitro) with its systemic effects in living organisms (in vivo).

Core Pharmacodynamics: A Tale of Two Primary Targets

The primary mechanism of action for N,N-DMPEA is believed to be its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1).[1][3] TAAR1 is a G-protein coupled receptor that plays a crucial modulatory role in monoaminergic systems, influencing the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506).[3] Additionally, there is evidence to suggest that N,N-DMPEA interacts with the serotonin 1A (5-HT1A) receptor, particularly in rats, although its affinity for this receptor appears to be low.[1][3]

In Vitro Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on N,N-DMPEA and related compounds, providing a comparative overview of its receptor affinity, functional activity, and enzymatic interactions.

Table 1: Receptor Binding Affinities and Functional Activity of this compound and Analogs

| Compound | Receptor/Transporter | Species | Assay Type | Value | Unit | Reference |

| This compound | TAAR1 | Human | Functional (cAMP) | EC₅₀ = 21 | µM | [4][5] |

| TAAR1 | Human | Functional (cAMP) | Eₘₐₓ = 64 | % | [4][5] | |

| 5-HT1A | Rat | Binding Affinity | Kᵢ > 3000 | nM | [3] | |

| Adrenergic α₁B | Human | Functional | Weak Agonist | - | [6] | |

| Adrenergic α₁D | Human | Functional | Weak Agonist | - | [6] | |

| N,α-Diethylphenethylamine | MAO-A | Human | Inhibition | Kᵢ = 251 | µM | [7][8] |

| MAO-B | Human | Inhibition | Kᵢ = 159 | µM | [7][8] | |

| Amphetamine | MAO-A | Human | Inhibition | Kᵢ = 5.3 | µM | [7][8] |

| Methamphetamine | MAO-A | Human | Inhibition | Kᵢ = 17.2 | µM | [7][8] |

Note: Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively. Eₘₐₓ represents the maximal efficacy relative to a reference agonist.

In Vivo Data: Behavioral and Physiological Effects

Direct in vivo quantitative data for N,N-DMPEA is limited. Much of the understanding of its potential effects is extrapolated from studies on structurally related phenethylamines and from anecdotal reports.

Table 2: Summary of In Vivo Observations for this compound and Related Compounds

| Compound | Species | Administration Route | Dosage | Observed Effects | Reference |

| This compound | Human | Oral (in supplement) | Not specified | A case of hemorrhagic stroke has been reported in a woman who consumed a supplement containing N,N-DMPEA among other ingredients. | [2] |

| N,N-Dimethyltryptamine (DMT) | Rat | Intraperitoneal | 10 mg/kg | Induced a behavioral syndrome including hyperactivity, prostration, and hindlimb abduction. | [9][10][11] |

| 3,4-Dimethylphenethylamine | Rat | Not specified | Not specified | Produced body tremors and salivation. | [12] |

| 25I-NBOMe (a phenethylamine derivative) | Rat | Intravenous | 1.0 and 3.0 mg/kg | Prolonged the QTc interval in electrocardiogram (ECG) measurements. | [13] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language.

Signaling Pathway of this compound at TAAR1

Caption: Agonist activation of TAAR1 by N,N-DMPEA leading to modulation of monoamine systems.

General Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro characterization of N,N-DMPEA.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize compounds like N,N-DMPEA. These are generalized and would require optimization for specific laboratory conditions.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential (Kᵢ) of N,N-DMPEA on MAO-A and MAO-B activity.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Kynuramine (MAO substrate).

-

N,N-DMPEA stock solution.

-

Phosphate (B84403) buffer (pH 7.4).

-

96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of N,N-DMPEA in phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of N,N-DMPEA to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the plate at 37°C for a set duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~310 nm, emission ~400 nm).

-

Calculate the percentage of inhibition for each concentration of N,N-DMPEA.

-

Determine the IC₅₀ value from the dose-response curve and calculate the Kᵢ using the Cheng-Prusoff equation.[7][8]

Protocol 2: TAAR1 Functional Assay (cAMP Accumulation)

Objective: To determine the functional agonistic activity (EC₅₀ and Eₘₐₓ) of N,N-DMPEA at the human TAAR1 receptor.

Materials:

-

HEK293 cells stably transfected with the human TAAR1 receptor.

-

Cell culture medium (e.g., DMEM).

-

N,N-DMPEA stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

96-well cell culture plate.

Procedure:

-

Seed the TAAR1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of N,N-DMPEA in assay buffer. Also, prepare a solution of a known full agonist (e.g., phenethylamine) for comparison.

-

Remove the culture medium and add the different concentrations of N,N-DMPEA or the reference agonist to the cells.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, spectrophotometer).

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of N,N-DMPEA.

-

Calculate the EC₅₀ and Eₘₐₓ values from the curve. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by the reference full agonist.[4][5]

Protocol 3: In Vivo Administration via Oral Gavage (Rodent Model)

Objective: To administer a precise dose of N,N-DMPEA orally to a rodent for subsequent behavioral or physiological assessment.

Materials:

-

N,N-DMPEA solution in a suitable vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).

-

Animal scale for accurate body weight measurement.

-

Oral gavage needles (appropriate size for the animal).

-

Syringes (1-3 mL).

Procedure:

-

Accurately weigh the animal to calculate the exact volume of the N,N-DMPEA solution to be administered based on the desired mg/kg dose.

-

Draw the calculated volume into a syringe fitted with a gavage needle.

-

Properly restrain the animal (e.g., rat or mouse) to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Advance the needle smoothly and without force until it reaches the stomach. The appropriate depth can be pre-measured against the outside of the animal.

-

Administer the solution slowly to prevent regurgitation.

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress immediately after the procedure and at regular intervals for the duration of the experiment.[14]

Conclusion and Future Directions

The available evidence indicates that this compound is a TAAR1 agonist with weak or negligible activity at other screened receptors in vitro. Its interaction with monoamine oxidases appears to be that of a substrate rather than a potent inhibitor. The in vivo effects are less clear, with a significant lack of controlled studies on its pharmacokinetics, behavioral effects, and cardiovascular safety in animal models and humans. The reported case of a stroke associated with a supplement containing N,N-DMPEA underscores the urgent need for more rigorous safety and toxicology studies.

For researchers and drug development professionals, N,N-DMPEA presents an interesting lead compound for modulating the monoaminergic system via TAAR1. However, its potential for off-target effects and toxicity, particularly at higher doses, necessitates a cautious and thorough preclinical evaluation. Future research should focus on obtaining robust in vivo data, including dose-response relationships for both therapeutic and adverse effects, as well as a comprehensive pharmacokinetic and metabolic profile. Such data are critical for accurately assessing the therapeutic potential and risks associated with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (N: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. This compound | High-Purity Research Chemical [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioural changes induced by N,N-dimethyl-tryptamine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Behavioural changes induced by N,N-dimethyl-tryptamine in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,4-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]

- 13. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

N,N-Dimethylphenethylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid with growing interest in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of N,N-DMPEA, including its chemical properties, synthesis, pharmacological profile, and analytical methodologies. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Chemical and Physical Properties

This compound is a tertiary amine and a positional isomer of methamphetamine.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1126-71-2 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.237 g/mol | [1] |

| IUPAC Name | N,N-Dimethyl-2-phenylethan-1-amine | [1] |

| Appearance | Colorless to yellow liquid | PubChem |

| Aroma | Sweet, fishy | [1] |

| Boiling Point | 207-212 °C | Sigma-Aldrich |

| Density | 0.89 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.502 | Sigma-Aldrich |

Synthesis of this compound

The synthesis of N,N-DMPEA can be achieved through several established organic chemistry reactions. Two common methods are nucleophilic substitution and reductive amination.

2.1. Nucleophilic Substitution

A straightforward method for synthesizing N,N-DMPEA involves the reaction of a phenylethyl halide, such as 2-phenylethyl bromide, with dimethylamine (B145610).

-

Reaction: 2-Phenylethyl bromide is reacted with dimethylamine hydrochloride in the presence of a base like potassium carbonate in a suitable solvent such as methanol.

-

Conditions: The mixture is typically stirred at room temperature for an extended period (e.g., 24 hours) and then refluxed for a shorter duration (e.g., 1 hour).

-

Work-up: Insoluble materials are removed by filtration, and the solvent is evaporated. The resulting N,N-dimethyl-2-phenylethylamine can be purified by distillation.

2.2. Reductive Amination (Eschweiler–Clarke Reaction)

The Eschweiler–Clarke reaction is a specific type of reductive amination that can be used to synthesize N,N-DMPEA from phenethylamine.

-

Reaction: Phenethylamine is treated with an excess of formic acid and formaldehyde.

-

Mechanism: Formaldehyde first reacts with phenethylamine to form an iminium ion. This intermediate is then reduced by formic acid, resulting in the methylation of the nitrogen atom. The process is repeated to add a second methyl group, yielding the tertiary amine, N,N-DMPEA.

Pharmacology and Mechanism of Action

N,N-DMPEA's pharmacological activity is primarily attributed to its interaction with trace amine-associated receptor 1 (TAAR1) and, to a lesser extent, the serotonin (B10506) 5-HT1A receptor.

3.1. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N,N-DMPEA is an agonist at the TAAR1 receptor, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems. TAAR1 activation can influence the release and reuptake of key neurotransmitters like dopamine (B1211576) and serotonin. The canonical signaling pathway for TAAR1 involves its coupling to a Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Below is a diagram illustrating the TAAR1 signaling pathway.

Caption: TAAR1 Signaling Pathway

3.2. Serotonin 5-HT1A Receptor Ligand Activity

Evidence also suggests that N,N-DMPEA acts as a ligand at the 5-HT1A receptor in rats.[1] The 5-HT1A receptor is a GPCR that primarily couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This action can lead to neuronal hyperpolarization and reduced neuronal excitability.

Below is a diagram illustrating the 5-HT1A receptor signaling pathway.

Caption: 5-HT1A Receptor Signaling Pathway

Experimental Protocols

4.1. Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

-

Radioligand: [³H]8-hydroxy-DPAT.

-

Non-specific binding control: 10 µM Serotonin.

-

Test compound (e.g., N,N-DMPEA).

-

96-well microplates, glass fiber filters, filtration apparatus, scintillation cocktail, and a liquid scintillation counter.

-

-

Procedure:

-

Prepare a suspension of cell membranes in the assay buffer.

-

In a 96-well plate, add the assay buffer (for total binding) or the non-specific binding control.

-

Add various concentrations of the test compound.

-

Add the radioligand to all wells.

-

Initiate the binding reaction by adding the membrane suspension.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

4.2. TAAR1 Functional Assay: cAMP Accumulation

This protocol measures the ability of a test compound to stimulate cAMP production through TAAR1 activation.

-

Materials:

-

HEK293 cells stably expressing the human TAAR1 receptor.

-

Assay buffer.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Test compound (e.g., N,N-DMPEA).

-

Positive control (e.g., a known TAAR1 agonist).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed the TAAR1-expressing cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the test compound and the positive control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

4.3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of N,N-DMPEA in a sample matrix.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC column suitable for amine analysis (e.g., 50% phenyl - 50% methyl polysiloxane).

-

-

Sample Preparation:

-

For urine samples, perform a liquid-liquid extraction. Adjust the sample pH to basic (e.g., with 5.0 N NaOH) and extract with an organic solvent like hexane.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Transfer Line Temperature: 280°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 100°C, ramp to 200°C.

-

MS Ionization Mode: Electron Impact (EI) at 70 eV.

-

-

Data Analysis:

-

Identify N,N-DMPEA by comparing its retention time and mass spectrum to that of a certified reference standard.

-

Safety and Regulatory Information

N,N-DMPEA has been found to be safe for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] However, in the United States, it may be considered a Schedule II substance as a positional isomer of methamphetamine.[1]

Conclusion

This compound is a compound of significant interest due to its pharmacological activity at TAAR1 and 5-HT1A receptors. This guide provides a foundational understanding of its chemical properties, synthesis, mechanism of action, and analytical detection. The detailed experimental protocols serve as a starting point for researchers to investigate the therapeutic potential and further characterize the pharmacology of this and related compounds. As with any psychoactive substance, further research is necessary to fully elucidate its physiological effects and safety profile for potential clinical applications.

References

Natural Sources of N,N-Dimethylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylphenethylamine (N,N-DMPEA) is a naturally occurring trace amine found in various plant and animal species. This technical guide provides a comprehensive overview of the known natural sources of N,N-DMPEA, quantitative data on its concentration in these sources, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in the natural occurrence and properties of this compound.

Introduction

This compound (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid.[1] It is recognized as a flavoring agent in the food industry and has also been investigated for its potential stimulant properties, sometimes appearing in dietary supplements.[2][3] Understanding its natural distribution is crucial for quality control, regulatory purposes, and exploring its biosynthesis and physiological roles. This guide synthesizes the current scientific knowledge on the natural sources of N,N-DMPEA.

Natural Occurrence of this compound

N,N-DMPEA has been identified in a limited number of plant and animal species. The primary sources are certain species of Acacia and the orchid Pinalia jarensis. It has also been reported in marine crustaceans.

Plant Sources

The most well-documented plant sources of N,N-DMPEA belong to the genus Acacia. Additionally, an orchid species has been identified as a source.

-

Acacia berlandieri : This shrub, native to North America, has been a focus of phytochemical research due to its rich alkaloid content. Studies have confirmed the presence of N,N-DMPEA along with other phenethylamines.

-

Acacia rigidula : Another Acacia species known to contain a variety of bioactive amines, including N,N-DMPEA.

-

Pinalia jarensis (formerly Eria jarensis) : This orchid species is a known natural source of N,N-DMPEA.[1]

Animal Sources

The presence of N,N-DMPEA in the animal kingdom is less documented than in plants.

-

Krill (Euphausia pacifica) : This species of krill, a small crustacean found in the North Pacific Ocean, has been reported to contain N,N-DMPEA in trace amounts.[4]

Fungal Sources

To date, there are no significant scientific reports identifying this compound in fungal species.

Quantitative Data

The concentration of N,N-DMPEA varies significantly between different natural sources. The following tables summarize the available quantitative data.

Table 1: Quantitative Data of this compound in Plant Sources

| Plant Species | Plant Part | Concentration | Method of Analysis |

| Acacia berlandieri | Leaves | 99.1 - 604.4 µg/g (ppm) | LC-MS/MS |

| Pinalia jarensis | Fresh Plant Material | ~0.5 µg/g (0.5 ppm) | Gas Chromatography-Mass Spectrometry |

Note on Pinalia jarensis data: The concentration was calculated based on a study that isolated 5 mg of N,N-DMPEA from 10 kg of fresh plant material.[5]

Table 2: Quantitative Data of this compound in Animal Sources

| Animal Species | Tissue | Concentration | Method of Analysis |

| Euphausia pacifica (Krill) | Whole Body | Trace Amounts Reported | Not Specified |

Biosynthesis of this compound

The complete biosynthetic pathway of N,N-DMPEA has not been fully elucidated in any organism. However, a putative pathway can be proposed based on the known biosynthesis of its precursor, phenethylamine, and the general mechanisms of amine methylation.

The initial step is the decarboxylation of the amino acid L-phenylalanine to form phenethylamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) . Subsequently, phenethylamine undergoes two successive N-methylation steps, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The enzymes responsible for these methylations are likely N-methyltransferases . While not definitively identified for N,N-DMPEA synthesis, enzymes such as Indolethylamine N-methyltransferase (INMT) and Phenylethanolamine N-methyltransferase (PNMT) are known to methylate phenethylamine and are therefore strong candidates for catalyzing these reactions.[6]

Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Protocols

This section details a representative protocol for the extraction and quantification of N,N-DMPEA from plant material, specifically adapted from methodologies used for Acacia species.[7]

Extraction and Solid-Phase Extraction (SPE) Cleanup

-

Sample Preparation : Dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Extraction :

-

Weigh 1 gram of the powdered plant material into a suitable container.

-

Add 20 mL of 1% glacial acetic acid in water (1:20 w/v).

-

Agitate the mixture for 1 hour at room temperature.

-

Filter the mixture to separate the extract from the solid plant material.

-

-

Solid-Phase Extraction (SPE) :

-

Condition a high-sulfonated polymeric SPE cartridge by washing it with methanol (B129727) followed by 1% glacial acetic acid.

-

Load the filtered plant extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 1% glacial acetic acid to remove interfering compounds.

-

Elute the retained phenethylamines with a suitable solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

-

High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 7).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of 210 nm.

-

Quantification : Create a calibration curve using certified standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Caption: General workflow for the extraction and analysis of N,N-DMPEA from plant material.

Conclusion

This compound is a naturally occurring alkaloid found in specific plant and animal species, most notably in the Acacia genus and the orchid Pinalia jarensis. Quantitative data indicates that its concentration can vary significantly. The biosynthetic pathway likely involves the decarboxylation of L-phenylalanine followed by two N-methylation steps. The provided experimental protocol offers a reliable method for the extraction and quantification of N,N-DMPEA from plant matrices, which can be adapted for other biological samples. Further research is needed to fully elucidate the biosynthetic pathway and to identify and quantify N,N-DMPEA in a wider range of natural sources.

References

- 1. PNMT phenylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. supplysidesj.com [supplysidesj.com]

- 3. This compound (N: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Antarctic Krill (Euphausia superba) Oil: A Comprehensive Review of Chemical Composition, Extraction Technologies, Health Benefits, and Current Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Technical note: an improved method for extraction and quantification of toxic phenethylamines from Acacia berlandieri - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethylphenethylamine discovery and history in research

An In-Depth Technical Guide to N,N-Dimethylphenethylamine (N,N-DMPEA)

Executive Summary